

Physical properties of 3-Amino-2-methylbenzamide (solubility, melting point)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-methylbenzamide

Cat. No.: B1284377

[Get Quote](#)

Technical Guide: Physical Properties of 3-Amino-2-methylbenzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physical properties of **3-Amino-2-methylbenzamide**, with a specific focus on its melting point and solubility. Due to the limited availability of specific experimental data for **3-Amino-2-methylbenzamide** (CAS: 59674-18-7), this document also furnishes information on a closely related isomer, 3-Amino-4-methylbenzamide, and presents standardized experimental protocols for determining these critical physical parameters.

Quantitative Data Summary

Direct experimental data for the melting point and solubility of **3-Amino-2-methylbenzamide** is not readily available in publicly accessible databases. However, data for the constitutional isomer, 3-Amino-4-methylbenzamide, is available and can serve as a useful reference point for estimation and experimental design.

Table 1: Physical Properties of 3-Amino-4-methylbenzamide (Isomer Reference)

Property	Value	Source
Melting Point	128-132 °C	[1] [2]
Solubility	Data not available	[1]

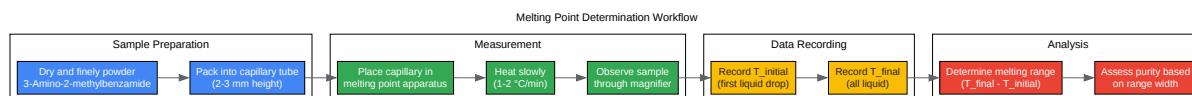
Solubility Profile of Aromatic Amides

The solubility of aromatic amides like **3-Amino-2-methylbenzamide** is governed by their molecular structure. The presence of both a polar amide group (-CONH₂) and an amino group (-NH₂) allows for hydrogen bonding with protic solvents like water and alcohols.[\[3\]](#) However, the nonpolar aromatic ring constitutes a significant hydrophobic portion of the molecule, which tends to decrease water solubility.[\[3\]](#)

Generally, such compounds are expected to exhibit:

- Low solubility in water: The hydrophobic nature of the benzene ring counteracts the hydrophilic contributions of the amino and amide groups.
- Solubility in organic solvents: They are likely to be soluble in polar organic solvents such as alcohols (e.g., methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO), as well as in some less polar solvents like chloroform.
- pH-dependent solubility: The basic amino group can be protonated in acidic solutions to form a more soluble salt.

Experimental Protocols


For researchers requiring precise data for **3-Amino-2-methylbenzamide**, the following established protocols for determining melting point and solubility are recommended.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for melting point determination.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **3-Amino-2-methylbenzamide** is packed into a capillary tube to a height of 2-3 mm.[4][7]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[4]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.[7]
- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]
- Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

[Click to download full resolution via product page](#)

Melting Point Determination Workflow

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups of a compound.[8][9][10]

Methodology:

- Solvent Selection: A range of solvents with varying polarities should be selected. Common choices include water, ethanol, methanol, acetone, chloroform, and hexane. Aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used to test for basic and acidic functional groups.[9][11]

- Sample Preparation: A small, accurately weighed amount of **3-Amino-2-methylbenzamide** (e.g., 10 mg) is placed in a test tube.
- Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period to ensure that the system reaches equilibrium.
- Observation: The mixture is visually inspected for the presence of undissolved solid.
- Classification: The solubility is classified based on the amount of solute that dissolves. Common classifications include:
 - Soluble: No undissolved solid is visible.
 - Partially soluble: Some, but not all, of the solid has dissolved.
 - Insoluble: The solid does not appear to have dissolved.

[Click to download full resolution via product page](#)

Solubility Determination Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]
- 2. 3-Amino-4-methylbenzamide | 19406-86-1 [chemicalbook.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemhaven.org [chemhaven.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 11. www1.udel.edu [www1.udel.edu]
- To cite this document: BenchChem. [Physical properties of 3-Amino-2-methylbenzamide (solubility, melting point)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1284377#physical-properties-of-3-amino-2-methylbenzamide-solubility-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com